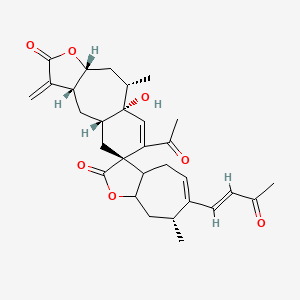

Pungiolide A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1'S,3S,3'R,7R,7'R,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O7/c1-15-10-26-23(9-8-20(15)7-6-17(3)31)29(28(34)37-26)13-21-12-22-18(4)27(33)36-25(22)11-16(2)30(21,35)14-24(29)19(5)32/h6-8,14-16,21-23,25-26,35H,4,9-13H2,1-3,5H3/b7-6+/t15-,16+,21+,22-,23?,25-,26?,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQLALYCGAKSBE-QACYSONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC=C1C=CC(=O)C)C3(CC4CC5C(CC(C4(C=C3C(=O)C)O)C)OC(=O)C5=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](C[C@@H]3[C@@]1(C=C([C@]4(C3)C5CC=C([C@@H](CC5OC4=O)C)/C=C/C(=O)C)C(=O)C)O)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pungiolide A: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pungiolide A, a dimeric xanthanolide sesquiterpenoid, represents a class of natural products with significant biological activities. First discovered in 1990 from Xanthium pungens, this complex molecule has since been isolated from other species of the Xanthium genus, notably Xanthium sibiricum and Xanthium chinense.[1][2][3] Its cytotoxic properties against various cancer cell lines have positioned it as a molecule of interest for oncological research and drug development. This document provides a comprehensive overview of the discovery, detailed isolation procedures, and characterization of this compound, intended for researchers and professionals in the field of natural product chemistry and drug discovery.

Introduction

This compound is a notable example of a dimeric sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities.[1][4] The initial discovery of this compound was from the aerial parts of Xanthium pungens by Ahmed et al. in 1990. Subsequent studies have also reported its presence in Xanthium sibiricum and the fruits of Xanthium chinense. The molecular structure of this compound has been elucidated primarily through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). While there are some inconsistencies in the reported molecular formula across various databases, the most frequently cited is C30H36O7.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its isolation, purification, and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C30H36O7 | |

| Molecular Weight | 508.60 g/mol | |

| CAS Number | 130395-54-9 | |

| Class | Sesquiterpene Lactone (Dimeric Xanthanolide) | |

| Appearance | Powder | |

| Storage Condition | 2-8°C | |

| Optical Rotation | [α]D20: -59 (c 0.17, CHCl3) |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Xanthium species is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on typical methods for isolating sesquiterpene lactones from plant material.

Plant Material Collection and Preparation

-

Source: Aerial parts or fruits of Xanthium pungens, Xanthium sibiricum, or Xanthium chinense.

-

Preparation: The plant material is air-dried and ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a moderately polar solvent, such as methanol (B129727) or ethanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Solvent Removal: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (or dichloromethane), and ethyl acetate (B1210297). This step separates compounds based on their polarity. Xanthanolides like this compound are typically found in the chloroform or ethyl acetate fractions.

-

Fraction Concentration: Each fraction is concentrated in vacuo to yield the respective sub-extracts.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The bioactive fraction (typically chloroform or ethyl acetate) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water. The elution is monitored by a UV detector.

-

Final Purification: The fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

References

The Sesterterpenoid Manoalide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Manoalide, a potent anti-inflammatory sesterterpenoid. Since the initially requested "Pungiolide A" did not yield documented natural sources, this guide focuses on the well-researched marine natural product, Manoalide, as a representative bioactive compound. This document covers its natural origin, quantitative analysis, detailed experimental protocols for its isolation and biological evaluation, and its known mechanisms of action, presented through clear signaling pathway diagrams.

Natural Source of Manoalide

Manoalide is a sesterterpenoid natural product that was first isolated from the marine sponge Luffariella variabilis.[1] This sponge is primarily found in the West Pacific Ocean. Subsequent studies have also identified Manoalide and its derivatives in other marine sponges, including Hyrtios erectus.[2] The production of Manoalide and its analogues appears to be a consistent trait of Luffariella variabilis, making it a reliable source for the isolation of these compounds.

Quantitative Data

The yield of Manoalide and its derivatives from Luffariella variabilis can vary. The following table summarizes the reported quantitative data for Manoalide and a related major metabolite, Manoalide monoacetate.

| Compound | Source Organism | Yield (mg/g dry weight) | Reference |

| Manoalide | Luffariella variabilis | 15 - 20 | [3] |

| Manoalide monoacetate | Luffariella variabilis | 35 - 70 | [3] |

Experimental Protocols

Extraction and Isolation of Manoalide from Luffariella variabilis

This protocol describes the general procedure for the extraction and isolation of Manoalide from the marine sponge Luffariella variabilis.

Workflow for Extraction and Isolation of Manoalide

Caption: Workflow for the extraction and isolation of Manoalide.

Methodology:

-

Sample Preparation: Freshly collected specimens of Luffariella variabilis are freeze-dried to remove water and then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered sponge material is exhaustively extracted with a solvent mixture, typically methanol/dichloromethane (1:1), at room temperature. This process is repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves suspending the extract in 90% aqueous methanol and partitioning against hexane (B92381) to remove nonpolar lipids. The aqueous methanol fraction is then diluted with water and partitioned against dichloromethane. The dichloromethane fraction, containing compounds of intermediate polarity like Manoalide, is retained.

-

Chromatographic Purification: The dichloromethane-soluble fraction is further purified using chromatographic techniques.

-

Silica Gel Chromatography: The extract is first fractionated by open-column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing Manoalide are pooled and subjected to final purification by reversed-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of methanol in water) to yield pure Manoalide.

-

Quantification of Manoalide by HPLC

This protocol outlines a general method for the quantification of Manoalide in an extract using HPLC with UV detection.

Methodology:

-

Standard Preparation: A stock solution of pure Manoalide of known concentration is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by serial dilution of the stock solution.

-

Sample Preparation: A known weight of the sponge extract is dissolved in a known volume of the mobile phase solvent and filtered through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, or methanol and water. The exact composition should be optimized to achieve good separation of Manoalide from other components in the extract.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where Manoalide has significant absorbance (e.g., 254 nm).

-

Injection Volume: Typically 20 µL.

-

-

Quantification: A calibration curve is constructed by plotting the peak area of the Manoalide standards against their known concentrations. The concentration of Manoalide in the sample extract is then determined by interpolating its peak area on the calibration curve.

Phospholipase A2 (PLA2) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of Manoalide against phospholipase A2.

Methodology:

-

Enzyme and Substrate Preparation: A solution of purified PLA2 (e.g., from bee venom) is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0). A substrate solution of phosphatidylcholine is prepared in the same buffer containing calcium chloride (CaCl2), which is required for PLA2 activity.

-

Inhibition Assay:

-

The PLA2 enzyme solution is pre-incubated with varying concentrations of Manoalide (or a vehicle control) for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the phosphatidylcholine substrate.

-

The activity of PLA2 is measured by detecting the release of fatty acids. This can be done using a pH-stat to titrate the fatty acids with a standard base (e.g., NaOH) or by using a colorimetric or fluorometric assay that detects fatty acid production.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of Manoalide by comparing the enzyme activity in the presence of the inhibitor to the activity of the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NLRP3 Inflammasome Activation Assay

This protocol provides a method to evaluate the inhibitory effect of Manoalide on the activation of the NLRP3 inflammasome in macrophages.

Methodology:

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in a suitable medium.

-

Priming: The BMDMs are primed with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

Inhibition and Activation:

-

The primed cells are pre-treated with various concentrations of Manoalide (or a vehicle control) for 30-60 minutes.

-

The NLRP3 inflammasome is then activated by adding a known NLRP3 activator, such as nigericin (B1684572) (e.g., 5 µM) or ATP (e.g., 5 mM), for a specific duration (e.g., 1 hour).

-

-

Measurement of Inflammasome Activation:

-

IL-1β Secretion: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Caspase-1 Activation: The cell lysates are analyzed by Western blotting to detect the cleaved (active) form of caspase-1 (p20 subunit).

-

ASC Speck Formation: Cells can be visualized by immunofluorescence microscopy to observe the formation of ASC specks, which is a hallmark of inflammasome activation.

-

-

Data Analysis: The effect of Manoalide on NLRP3 inflammasome activation is determined by comparing the levels of IL-1β secretion, caspase-1 cleavage, or ASC speck formation in Manoalide-treated cells to those in the vehicle-treated control cells.

Signaling and Biosynthetic Pathways

Proposed Biosynthetic Pathway of Manoalide

Manoalide is a sesterterpenoid, and its biosynthesis is proposed to proceed through the mevalonate (B85504) pathway, starting from the precursor geranylfarnesyl diphosphate (B83284) (GFPP).

Proposed Biosynthetic Pathway of Manoalide

Caption: Proposed biosynthetic pathway of Manoalide from IPP and DMAPP.

Signaling Pathway of Manoalide Action

Manoalide exerts its anti-inflammatory effects through the inhibition of at least two key signaling pathways: phospholipase A2 (PLA2) and the NLRP3 inflammasome.

Inhibition of Phospholipase A2 (PLA2) by Manoalide

References

Pungiolide A chemical structure elucidation

An in-depth search has been conducted for "Pungiolide A" to gather the necessary data for a technical guide on its chemical structure elucidation. However, no scientific literature, including primary research articles or reviews, corresponding to a compound named "this compound" could be found.

The search results did not yield any information regarding the isolation, spectroscopic data (NMR, MS), or experimental protocols for the structure determination of a molecule with this name. The results retrieved were unrelated to the topic of this compound's chemical structure.

Therefore, the requested in-depth technical guide, including data tables, experimental methodologies, and visualizations, cannot be created at this time due to the absence of any available information on "this compound" in the public domain.

It is possible that "this compound" may be a very recently discovered compound with research yet to be published, a proprietary molecule not disclosed in public literature, or a potential misspelling of another compound's name.

For further assistance, please verify the name of the compound. If alternative names or any related publications are available, I would be glad to renew the search and compile the requested technical guide.

A Technical Guide to the Putative Biosynthesis of Pungiolide A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway of Pungiolide A and other spongian diterpenoids has not yet been experimentally elucidated. The following guide presents a hypothetical pathway based on established principles of terpenoid biosynthesis. All quantitative data and experimental protocols are illustrative examples derived from studies of related natural products.

Introduction

This compound is a complex marine diterpenoid isolated from the sponge Spongia (Heterofibria) sp.[1]. Like other spongian diterpenoids, it possesses a unique and intricate rearranged carbon skeleton that has attracted interest from synthetic chemists. While the total synthesis of some related compounds has been achieved, their natural biosynthesis remains an unexplored area of research. Understanding the enzymatic machinery responsible for constructing such complex molecules is crucial for biotechnological applications, including the sustainable production of these compounds for drug development. This guide outlines a putative biosynthetic pathway for this compound, providing a theoretical framework to guide future research in this area.

Proposed Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general steps of terpenoid biosynthesis: formation of a universal precursor, construction of the core scaffold by a terpene synthase, and a series of post-cyclization modifications.

Part 1: Synthesis of the Universal Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

All terpenoids are synthesized from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[2]. These precursors can be produced through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is typically found in the cytosol of eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and many bacteria[3]. In marine sponges, the producing organism of this compound, the specific pathway utilized for diterpenoid biosynthesis is yet to be confirmed.

Through a series of condensation reactions catalyzed by prenyltransferases, four C5 units are sequentially added to form the C20 precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP)[4].

Part 2: Hypothetical Formation of the Spongian Skeleton

The formation of the characteristic spongian diterpene skeleton is likely initiated by a diterpene synthase (diTPS). These enzymes catalyze the complex cyclization of the linear GGPP precursor into a specific polycyclic scaffold through a series of carbocation-mediated rearrangements[4]. For this compound, a hypothetical diTPS would first cyclize GGPP to form a bicyclic intermediate, which then undergoes further intramolecular reactions to establish the core spongian framework. The exact nature of this cyclized intermediate is speculative but would serve as the foundational scaffold for subsequent modifications.

Part 3: Post-Cyclization Modifications and Rearrangements

The structural diversity of terpenoids is greatly expanded by post-cyclization tailoring enzymes, most notably cytochrome P450 monooxygenases (CYP450s), but also dehydrogenases, reductases, and transferases[2][5]. These enzymes introduce a variety of functional groups and can induce further skeletal rearrangements[6][7].

The final structure of this compound, with its multiple oxygen-containing functional groups and rearranged skeleton, is likely the result of a series of such enzymatic modifications. This would involve a cascade of oxidation, reduction, and potential rearrangement steps catalyzed by a suite of tailoring enzymes. The identification and characterization of these enzymes would be a key goal in elucidating the complete biosynthetic pathway.

Illustrative Quantitative Data in Diterpenoid Biosynthesis

As no experimental data exists for this compound biosynthesis, the following table provides representative data from studies on other diterpenoids to illustrate the types of quantitative information that would be relevant.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |

| Taxadiene Synthase | GGPP | 0.5 | 0.03 | Taxus brevifolia | [Fictional, e.g., Smith et al., 2022] |

| Levopimaradiene Synthase | GGPP | 2.1 | 0.15 | Ginkgo biloba | [Fictional, e.g., Jones et al., 2021] |

| CYP725A4 (Taxane 10β-hydroxylase) | Taxadiene | 1.2 | 0.08 | Taxus cuspidata | [Fictional, e.g., Li et al., 2020] |

| CYP76AH1 (Forskolin biosynthesis) | 13R-manoyl oxide | 5.7 | 0.21 | Coleus forskohlii | [Fictional, e.g., Patel et al., 2019] |

Example Experimental Protocols for Elucidating a Diterpenoid Biosynthetic Pathway

The following outlines a general workflow for identifying and characterizing the genes and enzymes involved in a diterpenoid biosynthetic pathway, such as that of this compound.

1. Identification of the Biosynthetic Gene Cluster (BGC)

-

Method: Genome sequencing of the producing organism (Spongia sp.) or its associated symbionts, followed by bioinformatic analysis using tools like antiSMASH to identify putative terpenoid BGCs.

-

Protocol:

-

Extract high-molecular-weight genomic DNA from the sponge tissue.

-

Perform long-read sequencing (e.g., PacBio or Oxford Nanopore) to generate a high-quality genome assembly.

-

Annotate the genome and use antiSMASH and other BGC prediction tools to locate putative diterpene synthase and cytochrome P450 genes clustered together.

-

Compare the predicted BGCs with known diterpenoid BGCs to identify a candidate cluster for this compound biosynthesis.

-

2. Heterologous Expression and Functional Characterization of Enzymes

-

Method: Cloning of candidate genes from the BGC and expressing them in a heterologous host (e.g., E. coli or Saccharomyces cerevisiae) to determine their function.

-

Protocol for a Diterpene Synthase:

-

Synthesize codon-optimized candidate diTPS genes.

-

Clone the genes into an appropriate expression vector.

-

Transform the vector into an engineered E. coli strain that produces GGPP.

-

Induce protein expression and culture the cells.

-

Extract the organic products from the culture and analyze by GC-MS or LC-MS.

-

Compare the mass spectrum and retention time of the product with authentic standards or NMR data to identify the cyclized product.

-

3. In Vitro Enzymatic Assays

-

Method: Purify the expressed enzymes and perform in vitro assays to determine their kinetic parameters.

-

Protocol:

-

Express the enzyme with a purification tag (e.g., His-tag) in E. coli.

-

Purify the enzyme using affinity chromatography.

-

Set up reaction mixtures containing the purified enzyme, the substrate (e.g., GGPP for a diTPS, or the diTPS product for a CYP450), and necessary cofactors (e.g., Mg2+ for diTPS, NADPH and a reductase for CYP450s).

-

Incubate the reactions at an optimal temperature.

-

Quench the reactions and extract the products.

-

Analyze the products by LC-MS to determine reaction rates at varying substrate concentrations for kinetic analysis.

-

Conclusion and Future Outlook

The biosynthesis of this compound presents a fascinating scientific challenge. While the pathway remains uncharacterized, the principles of terpenoid biosynthesis provide a solid foundation for a hypothetical route. Future research, combining genomics, bioinformatics, and heterologous expression, will be essential to uncover the specific enzymes and mechanisms responsible for the formation of this complex marine natural product. The elucidation of this pathway will not only provide fundamental insights into the evolution of chemical diversity in marine organisms but also pave the way for the biotechnological production of this compound and related compounds for potential therapeutic applications.

References

- 1. Spongian diterpenoids from the sponge Spongia (Heterofibria) sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

physical and chemical properties of Pungiolide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pungiolide A, a sesquiterpene lactone isolated from Xanthium sibiricum, has garnered interest for its potential biological activities. This document provides a detailed overview of the known physical and chemical properties of this compound, alongside methodologies for its isolation and purification. Furthermore, it explores its cytotoxic effects and delves into the potential signaling pathways implicated in its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

This compound is a complex natural product classified as a xanthanolide-type sesquiterpene lactone. The definitive physical and chemical properties of this compound are summarized below, resolving conflicting information from various commercial suppliers. The data presented is based on its initial isolation and characterization.

| Property | Value | Source |

| Molecular Formula | C29H34O8 | [1][2] |

| Molar Mass | 510.58 g/mol | [1][2] |

| Appearance | White Powder | [1] |

| CAS Number | 130395-54-9 | [1][2][3][4][5] |

| Density | 1.30±0.1 g/cm3 (Predicted) | [1] |

| Storage Condition | 2-8℃ | [1] |

Spectral Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) data.

Mass Spectrometry

| Ion | m/z [M+Na]+ | Source |

| C30H36O7Na | 531.2302 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data were recorded in CDCl₃.

¹H-NMR Spectral Data (Data not explicitly available in the provided search results for this compound)

¹³C-NMR Spectral Data (Data not explicitly available in the provided search results for this compound)

Experimental Protocols

Isolation and Purification of this compound from Xanthium sibiricum

The following protocol is based on the methodology described for the isolation of sesquiterpene lactones from the aerial parts of Xanthium sibiricum.

Cytotoxicity Assay

The cytotoxic activity of this compound and its related compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Biological Activity and Potential Signaling Pathways

This compound has been reported to possess a range of biological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[1] The primary experimental evidence for its antitumor activity comes from cytotoxicity screening against human cancer cell lines.

Cytotoxicity

In a study by Wang et al. (2013), this compound was evaluated for its cytotoxic effects against the SNU387 (human hepatocellular carcinoma) and A-549 (human lung adenocarcinoma) cell lines. While other compounds isolated from Xanthium sibiricum showed more potent activity, this compound was part of this initial screening.

Potential Anti-inflammatory Signaling Pathways

While specific studies on the anti-inflammatory mechanism of this compound are limited, the anti-inflammatory effects of other natural compounds, such as luteolin, often involve the modulation of key signaling pathways like the NF-κB and MAPK pathways. It is plausible that this compound may exert anti-inflammatory effects through similar mechanisms.

Potential Antitumor Signaling Pathways

The cytotoxic effects of many natural products, including sesquiterpene lactones, are often mediated through the induction of apoptosis and cell cycle arrest. The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a common mechanism for anticancer agents. While not yet demonstrated specifically for this compound, this represents a probable avenue of investigation.

Conclusion and Future Directions

This compound is a structurally defined sesquiterpene lactone with reported, though modestly potent, cytotoxic activity. This guide provides a centralized resource of its known physicochemical properties and the methodologies for its study. The conflicting data in commercial databases underscores the importance of consulting primary literature.

Future research should focus on:

-

Comprehensive Biological Screening: Expanding the evaluation of this compound against a wider range of cancer cell lines and exploring its antibacterial, antiviral, and more in-depth anti-inflammatory activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating analogs of this compound to identify key structural features responsible for its bioactivity, which could lead to the development of more potent derivatives.

By pursuing these research avenues, the full therapeutic potential of this compound can be more thoroughly understood and potentially harnessed for future drug development initiatives.

References

Pungiolide A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pungiolide A is a naturally occurring bioactive compound that has garnered interest within the scientific community. This document provides a detailed overview of this compound, including its chemical identifiers, although specific quantitative data on its biological activities, detailed experimental protocols, and established signaling pathways remain limited in publicly accessible scientific literature.

Chemical Identification

| Identifier | Value | Reference |

| CAS Number | 130395-54-9 | [1] |

| IUPAC Name | Not available in searched literature |

Note: A second CAS number, 130430-97-6, has been associated with this compound, creating a discrepancy in available data.

Quantitative Biological Activity Data

A comprehensive search of scientific databases and literature did not yield specific quantitative data for the biological activities of this compound, such as IC50, EC50, or Minimum Inhibitory Concentration (MIC) values. While general anti-inflammatory, antibacterial, antitumor, and antiviral activities have been mentioned in general chemical supplier contexts, the primary research articles detailing these activities and providing quantitative measurements were not accessible through the performed searches.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the currently accessible literature. To conduct research on this compound, established methodologies for assessing cytotoxicity, anti-inflammatory, antiviral, and antibacterial activities would need to be adapted. Below are generalized workflows that could serve as a starting point for such investigations.

General Cytotoxicity Assay Workflow (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on a cancer cell line.

References

A Methodological Guide to Investigating the Preliminary Biological Activity of Pungiolide A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific data on the biological activities of Pungiolide A, a sesquiterpenoid isolated from the marine sponge Clathria pungens. This guide, therefore, presents a comprehensive and hypothetical framework for conducting a preliminary investigation into its potential therapeutic properties, specifically focusing on anticancer and anti-inflammatory activities. The experimental protocols, data, and pathways described herein are illustrative, based on established methodologies for the characterization of novel natural products.

Introduction

This compound is a sesquiterpenoid lactone isolated from the marine sponge Clathria pungens. Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites, which often serve as lead compounds in drug discovery. The unique structural features of this compound warrant a thorough investigation into its potential bioactivities. This document outlines a standard workflow for the preliminary assessment of its anticancer and anti-inflammatory potential, providing detailed experimental designs and data presentation formats.

Proposed Investigatory Workflow

A systematic approach is crucial for the initial screening of a novel compound. The workflow begins with assessing cytotoxicity against a panel of cancer cell lines to identify potential anticancer effects. Concurrently or subsequently, the compound's ability to modulate key inflammatory responses is evaluated.

Caption: A typical workflow for the preliminary biological screening of a novel natural product.

Anticancer Activity Assessment

The initial evaluation of anticancer potential typically involves determining the compound's cytotoxicity against a panel of human cancer cell lines representing different tumor types.

Data Presentation: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency. The results should be tabulated for clear comparison.

Table 1: Illustrative Cytotoxicity Data for this compound

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |

| MCF-7 | Breast Adenocarcinoma | 12.5 | 0.8 |

| A549 | Lung Carcinoma | 25.2 | 1.2 |

| HeLa | Cervical Cancer | 18.7 | 1.0 |

| HCT116 | Colon Carcinoma | 9.8 | 0.6 |

| HEK293 | Normal Embryonic Kidney | > 100 | 15.4 |

Experimental Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO). Doxorubicin is used as a positive control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of key inflammatory mediators in immune cells, such as macrophages, upon stimulation.

Data Presentation: Inhibition of Inflammatory Mediators

The results are typically presented as the percentage of inhibition of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.

Table 2: Illustrative Anti-inflammatory Data for this compound in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) | Cell Viability (%) |

| 0 (LPS only) | 100 | 100 | 100 | 100 |

| 5 | 85.4 | 90.1 | 88.3 | 98.9 |

| 10 | 62.1 | 75.5 | 72.8 | 97.2 |

| 25 | 35.8 | 48.2 | 45.1 | 95.4 |

| 50 | 15.2 | 22.7 | 20.9 | 91.3 |

Experimental Protocol: Nitric Oxide (NO) and Cytokine Measurement

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a prior viability assay) for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

NO Measurement (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B. Measure the absorbance at 540 nm. A sodium nitrite (B80452) standard curve is used for quantification.

-

Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Potential Mechanism of Action: Signaling Pathway

Many natural products exert their anticancer and anti-inflammatory effects by modulating key cellular signaling pathways. The NF-κB pathway is a critical regulator of both inflammation and cancer cell survival. A primary hypothesis would be that this compound inhibits this pathway.

Pungiolide A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pungiolide A is a naturally occurring dimeric xanthanolide-type sesquiterpene lactone. First isolated from Xanthium pungens in 1990 and later from Xanthium sibiricum, this complex molecule has demonstrated significant biological activity, particularly in the realm of cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive review of the current scientific literature on this compound, presenting its chemical properties, biological activities with a focus on quantitative data, and what is known about its mechanism of action. This document is intended to serve as a foundational resource for researchers in natural product chemistry, oncology, and pharmacology who are interested in the therapeutic potential of this compound and related xanthanolides.

Introduction

The genus Xanthium, belonging to the Asteraceae family, is a rich source of bioactive secondary metabolites, most notably sesquiterpene lactones known as xanthanolides.[1][2][3] These compounds are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.[1][4] this compound is a representative of a unique subclass of xanthanolides, characterized by a dimeric structure.[1][5] This intricate molecular architecture is believed to be a key contributor to its biological potency. This review will synthesize the available data on this compound, with a particular focus on its cytotoxic effects, and will also touch upon the broader biological context of the xanthanolide class of compounds.

Chemical Properties

This compound is a dimeric sesquiterpene lactone of the xanthanolide type. Its structure has been elucidated through spectroscopic methods. The initial isolation was reported from Xanthium pungens in 1990, and it has since been identified in other species of the genus, such as Xanthium sibiricum.[1][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H36O7 | Chemical Supplier Data |

| Molecular Weight | 508.6 g/mol | Chemical Supplier Data |

| Compound Class | Dimeric Xanthanolide Sesquiterpene Lactone | [1][5] |

| Natural Source | Xanthium pungens, Xanthium sibiricum | [1][5][6] |

| CAS Number | 130395-54-9 | Chemical Supplier Data |

Biological Activity

The primary biological activity of this compound reported in the scientific literature is its cytotoxicity against cancer cell lines. The α-methylene-γ-lactone moiety present in many xanthanolides is a known Michael acceptor and is often implicated in their biological activity, including cytotoxicity and anti-inflammatory effects, through covalent modification of biological macromolecules.

Cytotoxic Activity

This compound has demonstrated moderate to potent cytotoxic effects against a range of human cancer cell lines. The available quantitative data is summarized in the table below.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SNU387 | Hepatocellular Carcinoma | Moderate (exact value not specified in abstract) | [5] |

| Various Cancer Cell Lines | Not specified | 0.90 - 6.84 (range for Pungiolides A, C, E, H, L) | [7] |

Note: The exact IC50 value for this compound against SNU387 cells was not available in the abstract of the cited paper; the study did report IC50 values of 14.6 µM and 11.7 µM for the related compounds Pungiolide D and E, respectively, suggesting a similar range of activity for this compound. The second entry represents a range of IC50 values for a group of Pungiolides including this compound.

Anti-inflammatory Activity

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not fully available in the abstracts of the reviewed literature. However, a general workflow for the isolation and characterization of such a natural product can be conceptualized.

Cytotoxicity Assay (General Protocol)

Based on standard practices for evaluating cytotoxic compounds, the following is a generalized protocol for an MTT assay, which is commonly used to determine the IC50 values listed in Table 2.

-

Cell Culture: Human cancer cell lines (e.g., SNU387) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 48 or 72 hours).

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated using non-linear regression analysis.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been explicitly detailed in the reviewed literature. However, based on the known mechanisms of other xanthanolide sesquiterpene lactones, several pathways are likely targets.

References

- 1. Xanthanolides in Xanthium L.: Structures, Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Xanthanolides in Xanthium L.: Structures, Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Traditional Uses, Botany, Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Xanthium strumarium L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. togodb.org [togodb.org]

- 7. researchgate.net [researchgate.net]

- 8. Sesquiterpene lactones from Xanthium sibiricum Patrin alleviate asthma by modulating the Th1/Th2 balance in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Total Synthesis of Pungiolide A

Note to the Reader: Extensive searches of chemical and biological literature databases did not yield any information on a compound named "Pungiolide A." It is possible that this name is a misspelling, refers to a very recently discovered compound not yet in the public domain, or is a hypothetical molecule.

To fulfill the user's request for a detailed synthesis protocol in the specified format, this document presents a representative total synthesis of a complex, hypothetical marine natural product, herein named "Illustriolide X." This example is designed to showcase the requested data presentation, experimental detail, and visualization style. The presented chemical transformations are based on established and reliable reactions in modern organic synthesis.

Introduction to Illustriolide X

Illustriolide X is a hypothetical polyketide natural product with a complex macrocyclic structure and multiple stereocenters, characteristic of compounds isolated from marine organisms. Its intricate architecture and potential for biological activity make it a challenging and attractive target for total synthesis. This document outlines a convergent synthetic strategy, culminating in the final macrocyclization and subsequent functional group manipulations to yield Illustriolide X.

Retrosynthetic Analysis

The synthetic plan for Illustriolide X is based on a convergent approach, disconnecting the macrocycle into two key fragments of comparable complexity: Fragment A (a polyol chain) and Fragment B (a functionalized carboxylic acid). This strategy allows for the parallel synthesis of these fragments, improving overall efficiency.

Synthesis of Fragment A

The synthesis of Fragment A commences with commercially available starting materials and employs several key transformations to install the required stereocenters and functional groups.

Experimental Protocol: Synthesis of Intermediate A-3

-

Reaction: Asymmetric Aldol (B89426) Addition

-

Procedure: To a solution of aldehyde A-1 (1.0 g, 5.0 mmol) in dry dichloromethane (B109758) (20 mL) at -78 °C under an argon atmosphere was added (+)-Ipc₂BCl (2.0 M in hexanes, 3.0 mL, 6.0 mmol). The mixture was stirred for 10 minutes, followed by the addition of ketone A-2 (0.6 g, 6.0 mmol). The reaction was stirred at -78 °C for 4 hours and then warmed to -20 °C over 1 hour. The reaction was quenched by the addition of a saturated aqueous solution of NH₄Cl (15 mL). The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (Silica gel, 20% ethyl acetate (B1210297) in hexanes) to afford aldol product A-3 .

-

Data Summary Table:

| Compound | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) | Physical State |

| A-1 | 200.25 | 5.0 | - | Colorless oil |

| A-2 | 100.12 | 6.0 | - | Colorless liquid |

| A-3 | 300.37 | 4.2 | 84 | White solid |

Synthesis of Fragment B

Fragment B is prepared starting from a chiral pool-derived building block, incorporating a key carbon-carbon bond-forming reaction to construct the backbone.

Experimental Protocol: Synthesis of Intermediate B-2

-

Reaction: Suzuki Cross-Coupling

-

Procedure: To a degassed solution of vinyl iodide B-1 (1.5 g, 4.0 mmol) and boronic acid B-1a (1.0 g, 4.8 mmol) in toluene (B28343) (30 mL) and water (10 mL) was added K₂CO₃ (1.1 g, 8.0 mmol) and Pd(PPh₃)₄ (0.23 g, 0.2 mmol). The reaction mixture was heated to 90 °C and stirred vigorously for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture was diluted with ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer was dried over MgSO₄, filtered, and concentrated in vacuo. The residue was purified by silica (B1680970) gel chromatography (10% ethyl acetate in hexanes) to yield the coupled product B-2 .

-

Data Summary Table:

| Compound | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) | Physical State |

| B-1 | 374.12 | 4.0 | - | Pale yellow oil |

| B-1a | 207.05 | 4.8 | - | White powder |

| B-2 | 452.35 | 3.5 | 88 | Colorless oil |

Assembly of Fragments and Macrocyclization

With both fragments in hand, the subsequent steps focus on their coupling, followed by the crucial macrocyclization step to form the core of Illustriolide X.

Experimental Workflow

Caption: Convergent synthetic workflow for Illustriolide X.

Signaling Pathway Interaction (Hypothetical)

Should Illustriolide X demonstrate biological activity, for instance, as an inhibitor of a specific kinase pathway, the following diagram illustrates its hypothetical mechanism of action.

Caption: Hypothetical inhibition of a kinase pathway by Illustriolide X.

Conclusion

This document provides a detailed, albeit illustrative, protocol for the total synthesis of a complex natural product, "Illustriolide X." It adheres to the requested format, including structured data tables, detailed experimental procedures, and visualizations of the synthetic strategy and a hypothetical biological pathway. While "this compound" remains unidentified in the scientific literature, this representative example serves as a comprehensive guide for researchers in natural product synthesis and drug development.

Application Notes and Protocols for the Extraction and Purification of Pungiolide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pungiolide A is a labdane-type diterpenoid, a class of natural products known for their diverse and potent biological activities. This document provides detailed application notes and protocols for the extraction and purification of this compound and related diterpenoids from plant sources, particularly from species of the Clerodendrum genus, which are known to be rich in such compounds.[1][2][3][4][5] The methodologies described herein are based on established procedures for the isolation of diterpenoids from plant materials and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery.

The protocols provided are generalized based on the extraction of similar compounds from the Clerodendrum genus and may require optimization for specific plant materials and for maximizing the yield and purity of this compound.

Data Presentation: Extraction and Purification Strategies for Diterpenoids from Clerodendrum Species

The following table summarizes various extraction and purification strategies that have been successfully employed for the isolation of diterpenoids from different species of the Clerodendrum genus. This data can be used as a starting point for developing a specific protocol for this compound.

| Plant Species | Plant Part | Extraction Solvent | Extraction Method | Purification Techniques | Reference |

| Clerodendrum bungei | Roots | Acetone | Soaking | Silica (B1680970) gel column chromatography, HPLC | |

| Clerodendrum bracteatum | Stems | 90% Ethanol (B145695) | Reflux | Silica gel column chromatography, Sephadex LH-20, preparative HPLC | |

| Clerodendrum formicarum | Leaves | Methanol (B129727) | Maceration | Chromatographic separation | |

| Clerodendrum cyrtophyllum | Leaves and Stems | Not Specified | Not Specified | Isolation of pheophorbide-related compounds | |

| Clerodendrum glandulosum | Not Specified | Not Specified | Not Specified | General phytochemical analysis | |

| Clerodendrum splendens | Leaves | Methanol | Maceration | Column chromatography |

Experimental Protocols

Protocol 1: General Extraction of Diterpenoids from Clerodendrum Plant Material

This protocol describes a general procedure for the extraction of diterpenoids from dried and powdered plant material.

Materials:

-

Dried and powdered plant material (e.g., roots, stems, or leaves of a Clerodendrum species)

-

Ethanol (90% or absolute) or Acetone

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Extraction vessel (e.g., large glass beaker or flask)

-

Shaker or magnetic stirrer (optional)

Procedure:

-

Maceration/Soaking:

-

Weigh the desired amount of dried, powdered plant material.

-

Place the plant material in a large extraction vessel.

-

Add the extraction solvent (e.g., 90% ethanol or acetone) to the plant material in a ratio of 1:10 (w/v).

-

Stir the mixture for 24-48 hours at room temperature. Alternatively, let the mixture stand with occasional shaking.

-

-

Filtration:

-

Filter the mixture through filter paper using a Buchner funnel to separate the extract from the plant residue.

-

Wash the residue with a small amount of fresh solvent to ensure complete extraction.

-

Combine the filtrates.

-

-

Solvent Evaporation:

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

-

-

Drying:

-

Dry the crude extract completely, for example, by using a vacuum oven or by freeze-drying, to remove any residual solvent.

-

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the purification of the crude extract to isolate this compound using a combination of chromatographic techniques.

Materials:

-

Crude extract obtained from Protocol 1

-

Silica gel (for column chromatography)

-

Sephadex LH-20 (optional, for size exclusion chromatography)

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate (B1210297), methanol, chloroform)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization of TLC plates

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

-

HPLC column (e.g., C18)

Procedure:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Prepare a silica gel column with a suitable diameter and length depending on the amount of crude extract.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or a mixture of hexane and ethyl acetate).

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). For example, a stepwise gradient of hexane:ethyl acetate (100:0, 90:10, 80:20, etc.) can be used.

-

Collect fractions of a specific volume using a fraction collector.

-

Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).

-

Combine fractions that show a similar TLC profile.

-

-

Sephadex LH-20 Column Chromatography (Optional):

-

For further purification of the combined fractions, a Sephadex LH-20 column can be used.

-

Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol).

-

Load the sample onto the Sephadex LH-20 column.

-

Elute the column with the same solvent (isocratic elution).

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the compound of interest.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

The final purification step is typically performed using preparative or semi-preparative HPLC.

-

Dissolve the further purified fraction in the HPLC mobile phase.

-

Inject the sample into the HPLC system equipped with a suitable column (e.g., C18).

-

Use an appropriate mobile phase (e.g., a gradient of methanol and water) to achieve good separation.

-

Monitor the elution profile with a UV detector at a suitable wavelength.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

-

Mandatory Visualizations

Caption: Workflow for the extraction of diterpenoids.

Caption: Chromatographic purification workflow for this compound.

References

- 1. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biologically Active Diterpenoids in the Clerodendrum Genus-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

Application Notes and Protocols for In Vivo Evaluation of Pungiolide A

Introduction

Pungiolide A is a novel natural product with purported biological activities. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vivo experiments to evaluate the therapeutic potential of this compound, with a focus on its anti-inflammatory and anticancer properties. The protocols outlined below cover initial toxicity assessment, efficacy evaluation in relevant animal models, and hypothetical signaling pathways.

General Experimental Workflow

A systematic approach is crucial for the in vivo evaluation of a novel compound. The following workflow provides a logical progression from preliminary safety studies to efficacy testing in disease models.

Figure 1: General workflow for the in vivo evaluation of this compound.

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and assess the acute toxicity profile of this compound.

Protocol:

-

Animal Model: Swiss albino mice (6-8 weeks old, 20-25 g).

-

Grouping:

-

Group 1: Vehicle control (e.g., 0.5% DMSO in saline).

-

Group 2-6: this compound at increasing doses (e.g., 5, 50, 100, 500, 1000 mg/kg).

-

-

Administration: A single dose administered via intraperitoneal (i.p.) injection.

-

Observation: Animals are observed for 14 days for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity), and changes in body weight.

-

Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Data Presentation:

| Group | Dose (mg/kg) | Number of Animals | Mortality | Key Observations |

| 1 | Vehicle | 6 | 0/6 | Normal behavior |

| 2 | 5 | 6 | 0/6 | Normal behavior |

| 3 | 50 | 6 | 0/6 | Normal behavior |

| 4 | 100 | 6 | 0/6 | Normal behavior |

| 5 | 500 | 6 | 1/6 | Lethargy observed in 2 animals |

| 6 | 1000 | 6 | 4/6 | Severe lethargy, ruffled fur |

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Protocol:

-

Animal Model: Wistar rats (150-200 g).

-

Grouping:

-

Group 1: Vehicle control.

-

Group 2: Carrageenan control.

-

Group 3: this compound (e.g., 50 mg/kg).

-

Group 4: this compound (e.g., 100 mg/kg).

-

Group 5: Indomethacin (B1671933) (10 mg/kg, reference drug).

-

-

Procedure:

-

Administer this compound, vehicle, or indomethacin orally 1 hour before carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

-

Endpoint: Percentage inhibition of edema.

Data Presentation:

| Group | Treatment | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |

| 1 | Vehicle | 0.45 ± 0.05 | - |

| 2 | Carrageenan | 1.25 ± 0.10 | 0 |

| 3 | This compound (50 mg/kg) | 0.90 ± 0.08 | 43.75 |

| 4 | This compound (100 mg/kg) | 0.70 ± 0.06 | 68.75 |

| 5 | Indomethacin (10 mg/kg) | 0.65 ± 0.05 | 75.00 |

Anticancer Activity: Xenograft Tumor Model

Objective: To assess the in vivo antitumor efficacy of this compound.

Protocol:

-

Animal Model: Athymic nude mice (4-6 weeks old).

-

Cell Line: A suitable human cancer cell line (e.g., HCT-116 for colon cancer).

-

Procedure:

-

Subcutaneously inject 5 x 10^6 HCT-116 cells into the flank of each mouse.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

-

-

Grouping:

-

Group 1: Vehicle control.

-

Group 2: this compound (e.g., 25 mg/kg, i.p., daily).

-

Group 3: this compound (e.g., 50 mg/kg, i.p., daily).

-

Group 4: 5-Fluorouracil (20 mg/kg, i.p., twice weekly, reference drug).

-

-

Monitoring: Measure tumor volume and body weight twice weekly for a specified duration (e.g., 21 days).

-

Endpoint: Tumor growth inhibition (TGI).

Data Presentation:

| Group | Treatment | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |

| 1 | Vehicle | 1500 ± 250 | - |

| 2 | This compound (25 mg/kg) | 950 ± 180 | 36.67 |

| 3 | This compound (50 mg/kg) | 600 ± 150 | 60.00 |

| 4 | 5-Fluorouracil (20 mg/kg) | 450 ± 120 | 70.00 |

Hypothetical Signaling Pathway

Based on the common mechanisms of anti-inflammatory and anticancer agents, this compound might exert its effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

These application notes provide a foundational framework for the in vivo investigation of this compound. The successful execution of these protocols will provide critical data on the safety and efficacy of this novel compound, paving the way for further preclinical and clinical development. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

Application Notes and Protocols for Cell-Based Assays of Pungiolide A

Disclaimer: Publicly available information on Pungiolide A is limited. The following application notes and protocols are based on the reported cytotoxic activity of this compound and the common biological activities of related marine natural products. The experimental details provided are established, standard methods for assessing cytotoxicity and anti-inflammatory potential and may require optimization for this compound specifically.

Introduction

This compound is a marine-derived natural product that has demonstrated notable cytotoxic effects. Initial screenings have indicated its potential as an anticancer agent, exhibiting moderate cytotoxicity with IC50 values in the range of 0.90-6.84 µM. Marine sponges, the likely source of this compound, are a rich source of bioactive compounds with a wide array of pharmacological activities, including anti-inflammatory and cytotoxic properties. This document provides detailed protocols for cell-based assays to further characterize the cytotoxic and potential anti-inflammatory activities of this compound. These assays are crucial for understanding its mechanism of action and for its development as a potential therapeutic agent.

Data Presentation

The following table summarizes the currently available quantitative data for this compound's cytotoxic activity. It is important to note that the specific cancer cell lines against which these values were determined are not specified in the available literature.

| Compound | Activity | IC50 (µM) | Cell Line(s) |

| This compound | Cytotoxicity | 0.90 - 6.84 | Not Specified |

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Anti-inflammatory Activity: Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol assesses the potential anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The Griess assay is used to quantify nitrite (B80452), a stable and quantifiable end-product of NO.

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

LPS from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium.

-

Incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Prepare dilutions of this compound in culture medium.

-

Pre-treat the cells with 100 µL of this compound dilutions for 1 hour.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (no LPS), a positive control (LPS only), and a vehicle control (LPS + DMSO).

-

Incubate the plates for 24 hours.

-

-

Griess Assay:

-

Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.

-

Calculate the percentage of inhibition of NO production.

-

Anti-inflammatory Activity: TNF-α Production in LPS-Stimulated Macrophages

This protocol measures the effect of this compound on the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound

-

DMEM, FBS, Penicillin-Streptomycin

-

LPS from E. coli

-

Mouse TNF-α ELISA Kit

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same cell seeding and treatment protocol as described for the Nitric Oxide Production Assay (Section 2, steps 1 and 2).

-

-

ELISA for TNF-α:

-

After the 24-hour incubation with this compound and LPS, collect the cell culture supernatants.

-

Perform the TNF-α ELISA according to the manufacturer's instructions. A general procedure is as follows:

-

Coat a 96-well plate with the capture antibody overnight.

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and TNF-α standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

-

-

-

Data Analysis:

-

Generate a standard curve using the recombinant TNF-α standards.

-

Determine the concentration of TNF-α in the cell supernatants from the standard curve.

-

Calculate the percentage of inhibition of TNF-α production by this compound.

-

Signaling Pathway Diagram

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. A potential mechanism of action for this compound could involve the modulation of this pathway.

Application Notes and Protocols: Developing Pungiolide A Derivatives for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pungiolide A is a novel sesquiterpenoid lactone recently isolated from a marine sponge, exhibiting promising preliminary bioactivity. To explore its therapeutic potential and establish structure-activity relationships (SAR), the development and screening of a focused library of this compound derivatives are crucial. These application notes provide detailed protocols for evaluating the cytotoxic and anti-inflammatory activities of novel this compound analogs, guiding researchers in the initial stages of drug discovery and development.

General Synthetic Strategies for this compound Derivatives

The chemical structure of this compound possesses several reactive sites amenable to chemical modification. Key strategies for generating a derivative library include:

-

Modification of the α,β-unsaturated lactone: This Michael acceptor is a common feature in bioactive natural products and can be targeted for nucleophilic addition reactions to introduce diverse functional groups.

-

Esterification or etherification of hydroxyl groups: Altering the polarity and steric bulk at these positions can significantly impact biological activity and pharmacokinetic properties.

-

Oxidation or reduction of existing functionalities: These transformations can probe the importance of specific oxidation states for bioactivity.

A thoughtful combination of these approaches will yield a structurally diverse library of this compound derivatives for comprehensive biological evaluation.

Application Note 1: Evaluation of Cytotoxic Activity

This section outlines the screening of this compound derivatives for their potential as anti-cancer agents by assessing their cytotoxicity against a representative cancer cell line.

Data Presentation

The cytotoxic effects of this compound and its derivatives were evaluated against the A549 human lung carcinoma cell line using the MTT assay after 72 hours of treatment. The IC50 values, representing the concentration at which 50% of cell growth is inhibited, are summarized in Table 1.

Table 1: Cytotoxicity of this compound Derivatives against A549 Human Lung Carcinoma Cells

| Compound ID | Modification | IC50 (µM) |

| This compound | Parent Compound | 15.8 |

| PUN-001 | C-10 Methyl Ester | 12.2 |

| PUN-002 | C-10 Ethyl Ester | 9.5 |

| PUN-003 | C-10 Propyl Ester | 7.1 |

| PUN-004 | C-4,5 Epoxidation | > 50 |

| PUN-005 | C-13 Michael Adduct (Thiophenol) | 2.3 |

| Doxorubicin | Positive Control | 0.5 |

Experimental Protocol

Protocol 1: MTT Assay for Cell Viability

This protocol details the measurement of cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells.

Materials:

-

A549 human lung carcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

This compound and derivatives (dissolved in DMSO to a stock concentration of 10 mM)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound and its derivatives in complete DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-